molecular formula C16H27N3O14P2 B1237137 thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]

thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]

Cat. No. B1237137
M. Wt: 547.34 g/mol
InChI Key: UIVJXHWSIFBBCY-OZZQZGJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-4-amino-4,6-dideoxy-D-glucose is the 4-amino-4,6-dideoxy analogue of dTDP-D-glucose. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-4-amino-4,6-dideoxy-D-glucose(1-).

Scientific Research Applications

Enzymatic Properties and Reactions

  • Transaminase Enzyme Properties : A study on thymidine diphosphate sugars revealed a pyridoxal phosphate-requiring transaminase in Pasteurella pseudotuberculosis and Escherichia coli. This enzyme catalyzes a reversible reaction involving thymidine diphosphate 4-keto-6-deoxy-d-glucose and L-glutamate, producing TDP-4-amino-4,6-dideoxy-D-galactose and α-ketoglutarate (Oashi, Matsuhashi, & Matsuhashi, 1964) (Matsuhashi & Strominger, 1966).

  • Assay Procedure for TDP Sugars : The formation of thymidine diphosphate (TDP) sugars, including the one under study, was analyzed using cell extracts of bacteria. The identification of reaction products and intermediates was achieved through paper chromatography (Matsuhashi & Strominger, 1966).

Biochemical Synthesis

  • Synthesis of Analog Compounds : Research on the synthesis of thymidine 5′ analogs, which are structurally related to the compound , was conducted. These compounds are involved in the biosynthesis of bacterial lipopolysaccharides (Shibaev, Kusov, Petrenko, & Kochetkov, 1976).

  • Enzyme Inhibitors Synthesis : Thymidine derivatives were synthesized to inhibit specific enzymes, demonstrating the compound's potential in developing purification procedures and studying enzyme functions (Naundorf & Klaffke, 1999).

Genetic and Biotechnological Applications

  • Engineering E. coli for Biosynthesis : In a study, E. coli was engineered to produce various dTDP-sugars, demonstrating the compound's significance in understanding and manipulating bacterial biosynthetic pathways (Pandey et al., 2015).

  • Characterization of dTDP-4-dehydrorhamnose Enzymes : The thymidine diphosphate-l-rhamnose biosynthesis pathway, involving compounds structurally related to the one under study, was characterized in Salmonella enterica. This study is crucial for understanding surface glycoconjugate assembly in bacterial pathogens (Graninger, Nidetzky, Heinrichs, Whitfield, & Messner, 1999).

  • Synthesis and Evaluation of Analogues : The synthesis of thymidine 5′-triphosphate analogs and their substrate properties towards various enzymes were studied, highlighting the compound's role in understanding enzyme interactions and potential therapeutic applications (Dyatkina, Arzumanov, Victorova, Kukhanova, & Krayevsky, 1995).

properties

Molecular Formula

C16H27N3O14P2

Molecular Weight

547.34 g/mol

IUPAC Name

[(3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(17)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11-,12+,13-,15?/m1/s1

InChI Key

UIVJXHWSIFBBCY-OZZQZGJZSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)N

SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]
Reactant of Route 2
thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]
Reactant of Route 3
thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]
Reactant of Route 4
Reactant of Route 4
thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]
Reactant of Route 5
thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]
Reactant of Route 6
Reactant of Route 6
thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]

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